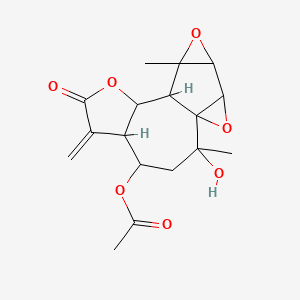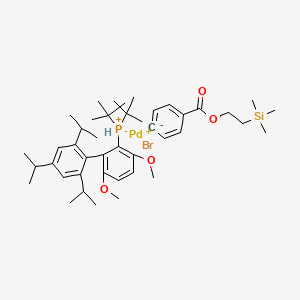![molecular formula C38H56O2P2 B12296873 (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a chiral diphosphine ligand commonly used in organometallic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable component in various catalytic processes, particularly in asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the reaction of 2-bromo-6,6’-dimethoxybiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Preparation of 2-bromo-6,6’-dimethoxybiphenyl: This intermediate is synthesized by bromination of 6,6’-dimethoxybiphenyl using bromine in the presence of a catalyst.
Formation of the phosphine ligand: The 2-bromo-6,6’-dimethoxybiphenyl is then reacted with dicyclohexylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide to form the desired diphosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of suitable metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Substitution: Metal complexes such as palladium or platinum complexes under inert atmosphere.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: New metal-ligand complexes with different ligands replacing the original phosphine groups.
Wissenschaftliche Forschungsanwendungen
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is widely used in scientific research, particularly in the following areas:
Chemistry: As a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: In the study of enzyme mimetics and the development of biomimetic catalysts.
Industry: Used in the production of fine chemicals and materials through catalytic processes.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating the catalytic cycle. The chiral nature of the ligand allows for enantioselective catalysis, making it valuable in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Similar structure but lacks the methoxy groups.
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Similar ligand with different substituents on the biphenyl backbone.
Uniqueness
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is unique due to the presence of methoxy groups on the biphenyl backbone, which can influence the electronic properties of the ligand and its coordination behavior with metals. This can result in different catalytic activities and selectivities compared to similar compounds.
Eigenschaften
Molekularformel |
C38H56O2P2 |
|---|---|
Molekulargewicht |
606.8 g/mol |
IUPAC-Name |
dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]phosphane |
InChI |
InChI=1S/C38H56O2P2/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-32H,3-14,17-24H2,1-2H3 |
InChI-Schlüssel |
GPCJHPFJVIOTLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


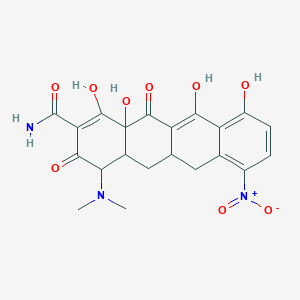
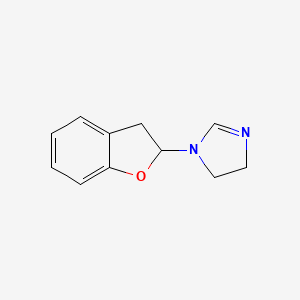
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide](/img/structure/B12296808.png)
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
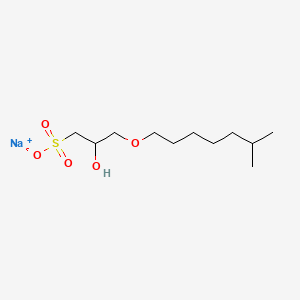
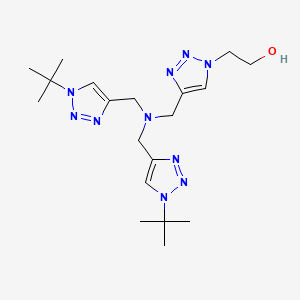
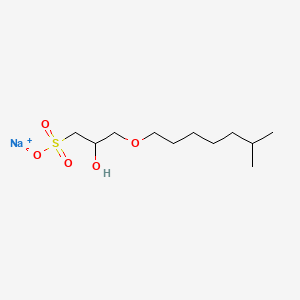
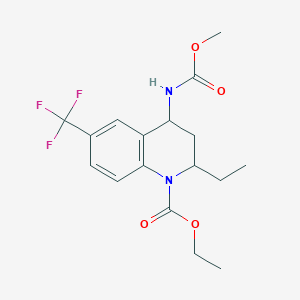
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)

![[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12296865.png)
